Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a benzoate ester group, which is an ester derived from benzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for radical halogenation, followed by nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for halogenation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazole derivatives, while substitution reactions can result in the formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoate ester groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-(methoxymethyl)benzoate: This compound lacks the oxazole ring, making it less versatile in certain reactions.
Methyl 4-[5-(methoxymethyl)-1,2-oxazole-3-amido]benzoate: This compound contains an amido group, which can influence its reactivity and biological activity.
Properties
CAS No. |
835594-26-8 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C13H13NO4/c1-16-8-11-7-12(14-18-11)9-3-5-10(6-4-9)13(15)17-2/h3-7H,8H2,1-2H3 |
InChI Key |
HSUXGZAKBFUSSD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.